molecular formula C7H10BrNO3 B13135995 Methyl 3-bromo-4-oxopiperidine-1-carboxylate

Methyl 3-bromo-4-oxopiperidine-1-carboxylate

Cat. No.: B13135995
M. Wt: 236.06 g/mol
InChI Key: AXVVYOYXCAHGLO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-oxopiperidine-1-carboxylate: is an organic compound with the molecular formula C7H10BrNO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-oxopiperidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the bromination of 4-oxopiperidine-1-carboxylate followed by esterification. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

Major Products:

  • Substitution reactions yield various substituted piperidine derivatives.
  • Reduction reactions produce alcohol derivatives.
  • Oxidation reactions lead to more oxidized piperidine compounds.

Scientific Research Applications

Methyl 3-bromo-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its structure allows it to interact with biological molecules, potentially inhibiting enzymes or binding to receptors .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-4-oxopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 3-bromo-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO3/c1-12-7(11)9-3-2-6(10)5(8)4-9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVVYOYXCAHGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(=O)C(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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